N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea
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Overview
Description
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a thiourea group and a bromophenyl group into the benzimidazole structure enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea typically involves the following steps:
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Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . This reaction forms the benzimidazole ring system, which serves as the foundation for further modifications.
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Introduction of the Thiourea Group: : The thiourea group can be introduced by reacting the benzimidazole derivative with an appropriate isothiocyanate. For example, the reaction of benzimidazole with phenyl isothiocyanate in the presence of a base such as triethylamine can yield the desired thiourea derivative .
Industrial Production Methods
Industrial production methods for N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzimidazol-2-ylmethyl)-N’-phenylthiourea: Lacks the bromophenyl group, which may result in different biological activities.
N-(1H-Benzimidazol-2-ylmethyl)-N’-(4-chlorophenyl)thiourea: Contains a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological properties.
Uniqueness
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea is unique due to the presence of the bromophenyl group, which can enhance its reactivity and biological activities compared to similar compounds .
Properties
CAS No. |
77523-97-8 |
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Molecular Formula |
C15H13BrN4S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C15H13BrN4S/c16-10-5-7-11(8-6-10)18-15(21)17-9-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,19,20)(H2,17,18,21) |
InChI Key |
RUXWBYJSJRQTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=S)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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